molecular formula C9H17FN2O2 B3024290 (3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate CAS No. 1174020-30-4

(3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate

Cat. No.: B3024290
CAS No.: 1174020-30-4
M. Wt: 204.24
InChI Key: DXQXHFOCKKIWJL-RQJHMYQMSA-N
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Description

(3S,4R)-tert-Butyl 3-amino-4-fluoropyrrolidine-1-carboxylate (CAS: 1174020-30-4) is a fluorinated pyrrolidine derivative widely used as a chiral building block in pharmaceutical synthesis. Its molecular formula is C₉H₁₇FN₂O₂, with a molecular weight of 204.24 g/mol . The compound features a five-membered pyrrolidine ring with stereospecific fluorine and amino substituents at the 3S and 4R positions, respectively, and a tert-butoxycarbonyl (Boc) protecting group. Key properties include:

  • Solubility: Requires polar aprotic solvents (e.g., DMSO, acetonitrile) for dissolution. Heating to 37°C and sonication enhance solubility .
  • Storage: Stable at 2–8°C under inert, moisture-free conditions. Stock solutions in organic solvents are stable for 1–6 months at -20°C to -80°C .
  • Applications: Primarily employed in medicinal chemistry for the synthesis of kinase inhibitors, protease inhibitors, and other bioactive molecules .

Properties

IUPAC Name

tert-butyl (3S,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17FN2O2/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12/h6-7H,4-5,11H2,1-3H3/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQXHFOCKKIWJL-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501163513
Record name 1,1-Dimethylethyl (3S,4R)-3-amino-4-fluoro-1-pyrrolidinecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174020-30-4
Record name 1,1-Dimethylethyl (3S,4R)-3-amino-4-fluoro-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1174020-30-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (3S,4R)-3-amino-4-fluoro-1-pyrrolidinecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TERT-BUTYL (3S,4R)-3-AMINO-4-FLUOROPYRROLIDINE-1-CARBOXYLATE
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the fluorinated pyrrolidine to its non-fluorinated counterpart.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products:

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of complex organic molecules.

    Ligand Design: Employed in the design of ligands for catalysis and coordination chemistry.

Biology:

    Enzyme Inhibition: Studied for its potential as an enzyme inhibitor in biochemical assays.

    Protein Labeling: Used in the labeling of proteins for structural and functional studies.

Medicine:

    Drug Development: Investigated as a potential lead compound in the development of new pharmaceuticals.

    Antiviral Research: Explored for its antiviral properties against specific viral strains.

Industry:

Mechanism of Action

The mechanism of action of (3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and selectivity, making it a valuable tool in drug design and biochemical research.

Comparison with Similar Compounds

Key Structural Analogues and Their Properties

The table below compares the target compound with four closely related analogues, emphasizing stereochemistry, substituents, and functional differences:

Chemical Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Features Key Differences
(3S,4R)-tert-Butyl 3-amino-4-fluoropyrrolidine-1-carboxylate (Target Compound) 1174020-30-4 C₉H₁₇FN₂O₂ 204.24 - Pyrrolidine ring
- 3S-amino, 4R-fluoro
- Boc protection
Reference compound for comparison
tert-Butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate 1408074-83-8 C₉H₁₆F₂N₂O₂ 222.23 - Pyrrolidine ring
- 3,3-difluoro, 4-amino
- Boc protection
Difluoro substitution increases electronegativity and steric hindrance
(3S,4R)-tert-Butyl 3-amino-4-fluoropiperidine-1-carboxylate 169750-42-9 C₁₀H₁₉FN₂O₂ 218.27 - Piperidine ring (6-membered)
- 3S-amino, 4R-fluoro
- Boc protection
Larger ring size alters conformational flexibility and binding affinity
tert-Butyl (cis-4-fluoropyrrolidin-3-yl)carbamate N/A C₉H₁₇FN₂O₂ 204.24 - Pyrrolidine ring
- cis-3-amino, 4-fluoro configuration
- Boc protection
Cis stereochemistry reduces steric accessibility compared to trans isomers

Stereochemical and Functional Group Impact

  • Stereoisomerism: The target compound’s (3S,4R) configuration distinguishes it from isomers like (3R,4S)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate (CAS: 1009075-43-7) . Stereochemistry critically influences receptor binding; for example, (3S,4R) isomers often exhibit higher selectivity in kinase inhibition compared to (3R,4S) counterparts .
  • Ring Size : Replacing pyrrolidine with piperidine (as in CAS 169750-42-9) increases lipophilicity but reduces aqueous solubility, impacting pharmacokinetic properties .
  • Fluorination: The monofluoro substitution in the target compound balances electronegativity and metabolic stability. In contrast, 3,3-difluoro analogues (CAS 1408074-83-8) exhibit enhanced resistance to oxidative degradation but may hinder synthetic scalability .

Biological Activity

(3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure, characterized by a pyrrolidine ring with an amino and fluorine substituent, suggests various pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic uses.

  • Molecular Formula : C9H17FN2O2
  • Molecular Weight : 204.24 g/mol
  • CAS Number : 1363382-79-9
  • IUPAC Name : tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrrolidine Ring : The initial step includes the cyclization of appropriate precursors to form the pyrrolidine structure.
  • Introduction of Functional Groups : Subsequent reactions introduce the amino and fluorine groups at the 3 and 4 positions respectively.
  • Protection and Deprotection Steps : Protecting groups may be used during synthesis to ensure selectivity in reactions.

The biological activity of this compound is attributed to its interaction with specific biological targets, including enzymes and receptors involved in metabolic pathways. Research indicates that the compound may act as an inhibitor or modulator of certain enzymatic processes.

Pharmacological Applications

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. It may induce apoptosis through mitochondrial pathways.
  • Neurological Effects : The compound shows promise in modulating neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
  • Antimicrobial Properties : Some research indicates that this compound possesses antimicrobial activity against specific bacterial strains.

Study 1: Anticancer Activity

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was linked to increased levels of reactive oxygen species (ROS) leading to oxidative stress-induced apoptosis.

Study 2: Neurological Modulation

In a preclinical model of Alzheimer's disease, administration of the compound showed improvements in cognitive function and reductions in amyloid plaque formation. This suggests a potential role for this compound in neuroprotection.

Data Summary Table

PropertyValue
Molecular FormulaC9H17FN2O2
Molecular Weight204.24 g/mol
CAS Number1363382-79-9
Anticancer ActivityCytotoxicity in cancer cells
Neurological EffectsCognitive improvement
Antimicrobial ActivityEffective against bacteria

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate

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